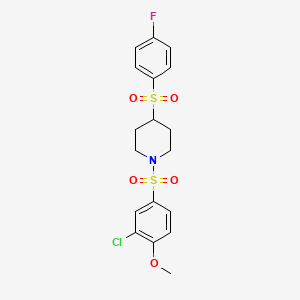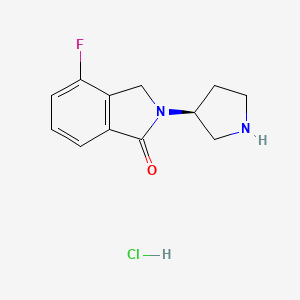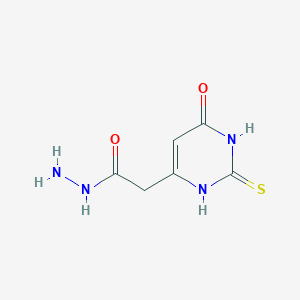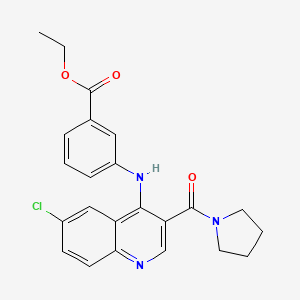![molecular formula C22H20N4O3S B2533324 2-(Benzylthio)-7-méthyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tétrahydropyrido[2,3-d]pyrimidine-6-carboxylate de méthyle CAS No. 537047-10-2](/img/structure/B2533324.png)
2-(Benzylthio)-7-méthyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tétrahydropyrido[2,3-d]pyrimidine-6-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité neuroprotectrice et antineuroinflammatoire
L’hybride triazole-pyrimidine contenant ce composé a été étudié pour ses propriétés neuroprotectrices. La neuroprotection vise à prévenir ou à ralentir la mort neuronale, ce qui la rend pertinente pour les maladies neurodégénératives, l’accident vasculaire cérébral ischémique et les traumatismes crâniens . En particulier, les composés synthétisés ZA3-ZA5, ZB2-ZB6 et l’intermédiaire S5 ont démontré des effets antineuroinflammatoires significatifs en inhibant la production d’oxyde nitrique (NO) et de facteur de nécrose tumorale α (TNF-α) dans les cellules microgliales humaines. De plus, six composés (ZA2 à ZA6 et l’intermédiaire S5) ont présenté une activité neuroprotectrice en réduisant le stress du réticulum endoplasmique (RE) et l’apoptose dans les cellules neuronales humaines. Des études de docking moléculaire ont révélé des interactions favorables avec les résidus actifs des protéines ATF4 et NF-kB .
Activité anticancéreuse
Les dérivés de pyrimidine ont été explorés pour leur potentiel anticancéreux. Notamment, les caractéristiques structurelles de ce composé peuvent contribuer à son efficacité. Par exemple :
- Les dérivés de thiazolopyrimidine ont inhibé les lignées cellulaires cancéreuses humaines et les cellules de leucémie lymphoïde chronique primaire (LLC), conduisant à l’apoptose en inhibant les enzymes CDK .
- Les dérivés de pyrazolo[3,4-d]pyrimidine et de pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine ont présenté une cytotoxicité supérieure contre les cellules de cancer du sein (MCF-7) et du côlon (HCT-116) .
Modulation des pompes d’efflux ABC
Le composé 4-amino-thiénopyrimidine (Figure 1) a été trouvé comme un modulateur des pompes d’efflux ABC .
Effets antitumoraux
La piritrexime, un composé apparenté, a présenté de bons effets antitumoraux sur le carcinosarcome chez le rat .
Activité antimicrobienne
Bien que non étudié directement pour ce composé, les dérivés de pyrimidine ont montré des propriétés antimicrobiennes. Des recherches futures pourraient évaluer son efficacité contre des agents pathogènes spécifiques.
En résumé, le 2-(Benzylthio)-7-méthyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tétrahydropyrido[2,3-d]pyrimidine-6-carboxylate de méthyle est prometteur dans divers domaines, de la neuroprotection aux applications anticancéreuses. Les chercheurs continuent d’explorer ses propriétés multiformes, ce qui en fait un composé intrigant pour de nouvelles investigations. 🌟
!Figure 1 Figure 1 : Structure de la 4-amino-thiénopyrimidine (QB13)
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been shown to have a wide range of targets, including various enzymes and receptors. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on the specific compound and its target. For instance, CDK2 inhibitors work by binding to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For example, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . Some pyrimidine derivatives also have anti-inflammatory properties, potentially through inhibition of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Result of Action
The result of a compound’s action can depend on its specific targets and mode of action. For example, CDK2 inhibitors can lead to cell cycle arrest and apoptosis in cancer cells . Anti-inflammatory pyrimidine derivatives can reduce inflammation and potentially provide neuroprotection .
Analyse Biochimique
Biochemical Properties
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate leads to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.
Cellular Effects
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . Furthermore, Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate interacts with DNA and RNA, causing structural changes that affect their function . These interactions contribute to the compound’s anticancer and antiviral activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it affects various signaling pathways and cellular processes . The subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUZQQWDGFRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)


![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)

![N-(3-chloro-4-methylphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2533263.png)
![2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2533264.png)
